![molecular formula C38H58O2S2 B14267876 2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene CAS No. 135021-02-2](/img/structure/B14267876.png)
2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene is an organic compound that belongs to the class of conjugated polymers. This compound is known for its unique electrochromic properties, making it a subject of interest in the field of materials science and electrochemistry. The structure of 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene consists of a benzene ring substituted with two thienyl groups and two dodecyloxy groups, which contribute to its distinct electronic and optical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the Stille cross-coupling reaction, where a stannylated thiophene derivative reacts with a dibromo-substituted benzene derivative in the presence of a palladium catalyst . The reaction typically occurs under inert conditions, such as an argon atmosphere, and requires heating to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential for its electrochromic properties.
Reduction: Reduction reactions can revert the oxidized form back to its neutral state, allowing reversible color changes.
Substitution: The thienyl and dodecyloxy groups can participate in substitution reactions, modifying the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that exhibit altered electronic and optical properties.
科学的研究の応用
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene has several scientific research applications:
Electrochromic Devices: The compound is used in the development of electrochromic devices, such as smart windows and displays, due to its ability to change color upon oxidation and reduction.
Conducting Polymers: It serves as a building block for conducting polymers, which are used in electronic devices, sensors, and energy storage systems.
Photovoltaics: The compound’s conjugated structure makes it suitable for use in organic photovoltaic cells, enhancing light absorption and charge transport.
Sensors: Its sensitivity to redox reactions allows it to be used in chemical sensors for detecting various analytes.
作用機序
The mechanism by which 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene exerts its effects involves the reversible oxidation and reduction of the thienyl groups. Upon oxidation, the compound forms radical cations, leading to changes in its electronic structure and optical properties. These changes are reversible, allowing the compound to switch between different states under applied electrical potentials . The molecular targets include the π-conjugated system of the benzene and thienyl rings, which facilitate electron delocalization and charge transport.
類似化合物との比較
Similar Compounds
1,4-Bis(2-thienyl)benzene: Lacks the dodecyloxy groups, resulting in different solubility and electronic properties.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxy groups, which enhance its electrochromic performance.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A widely used conducting polymer with excellent electrochromic properties.
Uniqueness
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene is unique due to the presence of dodecyloxy groups, which improve its solubility in organic solvents and enhance its processability. This makes it a versatile compound for various applications in materials science and electrochemistry.
特性
CAS番号 |
135021-02-2 |
|---|---|
分子式 |
C38H58O2S2 |
分子量 |
611.0 g/mol |
IUPAC名 |
2-(2,5-didodecoxy-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C38H58O2S2/c1-3-5-7-9-11-13-15-17-19-21-27-39-35-31-34(38-26-24-30-42-38)36(32-33(35)37-25-23-29-41-37)40-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28H2,1-2H3 |
InChIキー |
JICAMSXAGOTNOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCCCCCCCCCC)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


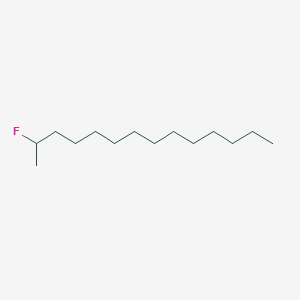
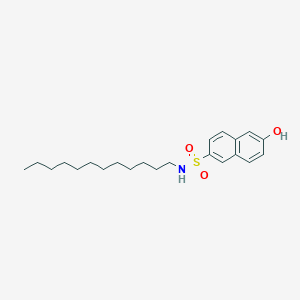
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
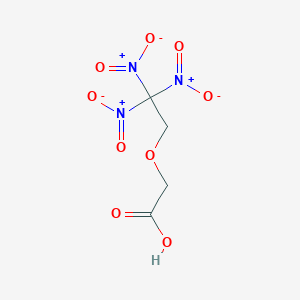
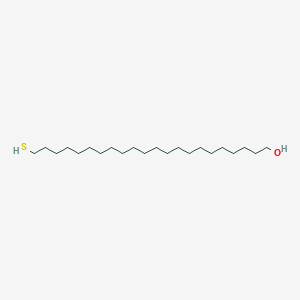

![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
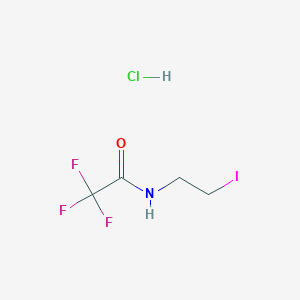
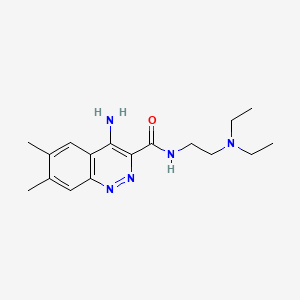
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
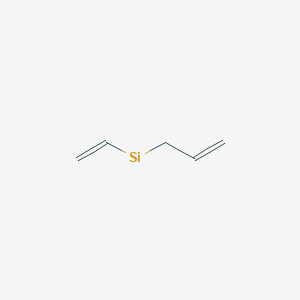
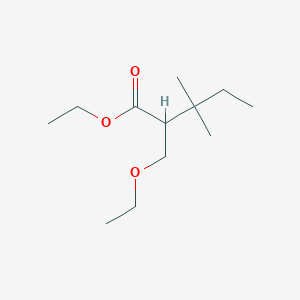
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
